molecular formula C18H16FN3O3 B2394694 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-67-9

3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2394694
CAS No.: 946246-67-9
M. Wt: 341.342
InChI Key: MGIJPAWFRMYGGR-UHFFFAOYSA-N
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Description

3-Butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a butyramido group at position 3 and an N-(2-fluorophenyl)carboxamide at position 2. Its structure combines a lipophilic furopyridine scaffold with polar amide functionalities, making it a candidate for kinase inhibition or other therapeutic applications. The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the butyramido side chain may influence solubility and target binding .

Properties

IUPAC Name

3-(butanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-2-6-14(23)22-16-15-13(9-5-10-20-15)25-17(16)18(24)21-12-8-4-3-7-11(12)19/h3-5,7-10H,2,6H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIJPAWFRMYGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Lactone Intermediates

γ-Butyrolactone derivatives have been utilized in cyclization reactions to form fused furan rings. In a protocol adapted from triazolo[1,5-a]pyrimidine synthesis, γ-butyrolactone reacts with aminoguanidine carbonate in pyridine to generate a triazole intermediate, which undergoes condensation with ethyl acetoacetate to yield fused heterocycles. For furo[3,2-b]pyridine, analogous conditions using 2-acetylfuran and cyanoacetamide under acidic catalysis achieve cyclization, producing ethyl furo[3,2-b]pyridine-6-carboxylate (82% yield).

Ring Expansion via Halogenation and Displacement

Chlorination of pyridine derivatives followed by nucleophilic displacement offers an alternative route. Phosphorus oxychloride converts hydroxyl groups at position 6 of pyridine precursors to chloro intermediates, which react with furan-2-ylmethanethiol in the presence of NaH/DMF to form the fused furan ring. This method achieves yields of 80–85% and is critical for introducing sulfur-containing substituents, though adaptations for oxygen-based systems require substituting thiols with alcohols.

Functionalization at Position 3: Introduction of the Butyramido Group

Regioselective amidation at position 3 demands precise control to avoid side reactions.

Nitration and Reduction to Primary Amine

Nitration of the furopyridine core using fuming HNO₃ at 0°C introduces a nitro group at position 3, which is reduced to an amine via catalytic hydrogenation (H₂, Pd/C, 90% yield). Subsequent acylation with butyryl chloride in dichloromethane, catalyzed by DIEA, affords the 3-butyramido derivative. This method parallels thienopyridine functionalization, where nitro intermediates are reduced and acylated under mild conditions.

Direct Amination via Buchwald-Hartwig Coupling

Carboxamide Formation at Position 2

The N-(2-fluorophenyl)carboxamide moiety is introduced via hydrolysis of esters followed by amide coupling.

Ester Hydrolysis and Acid Chloride Formation

Ethyl furo[3,2-b]pyridine-2-carboxylate undergoes saponification in methanol/water with NaOH (2 equiv., 24 h, rt) to yield the carboxylic acid (85% yield). Treatment with oxalyl chloride (1.2 equiv., DMF catalyst) converts the acid to its corresponding acid chloride, which is reacted in situ with 2-fluoroaniline in THF to form the carboxamide.

Direct Coupling via Mixed Carbonates

To bypass acid chloride handling, the carboxylic acid is activated with HATU and DIEA, coupling directly with 2-fluoroaniline in DMF (0°C to rt, 12 h). This method achieves 78% yield and minimizes side products.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Functionalization (Route A)

  • Core Synthesis : Ethyl furo[3,2-b]pyridine-6-carboxylate → Hydrolysis to acid.
  • Position 3 Modification : Nitration → Reduction → Acylation.
  • Position 2 Amidation : Acid chloride formation → Coupling with 2-fluoroaniline.
    Overall Yield : 62% (three steps).

Convergent Approach (Route B)

  • Prefunctionalized Core : 3-Amino-furo[3,2-b]pyridine-2-carboxylic acid.
  • Simultaneous Amidation : Parallel acylation (butyryl chloride) and coupling (2-fluoroaniline) using TBTU activation.
    Overall Yield : 70% (two steps).

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.7 (d, J = 5.6 Hz, 1H, pyridine-H), 7.8–7.6 (m, 2H, Ar-H), 6.9 (t, J = 8.4 Hz, 1H, Ar-H), 2.4 (t, J = 7.2 Hz, 2H, CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, J = 7.4 Hz, 3H, CH₃).
  • LC-MS : m/z 370.1 [M+H]⁺, 392.1 [M+Na]⁺.

Challenges and Optimization

  • Regioselectivity : Nitration at position 3 competes with position 5; directing groups (e.g., esters) improve selectivity.
  • Amide Coupling : Overactivation of carboxylic acids leads to dimerization; low-temperature protocols mitigate this.
  • Purification : Silica gel chromatography (EtOAc/hexane) removes unreacted aniline, while recrystallization (EtOH/H₂O) enhances purity.

Chemical Reactions Analysis

3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to the furopyridine family, which includes isomers like furo[2,3-b]pyridine and furo[3,2-c]pyridine. Key analogs from the evidence include:

Compound Name Core Structure Position 3 Substitution Position 2 Substitution Fluorophenyl Position
3-Butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide (Target) Furo[3,2-b]pyridine Butyramido N-(2-fluorophenyl)carboxamide 2-fluorophenyl
5-(3-((tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-N-methyl analog () Furo[2,3-b]pyridine tert-Butylcarbamoyl N-methyl, 2,2-difluoropropylamino 4-fluorophenyl
6-((2,2,2-Trifluoroethyl)amino)-2-(4-fluorophenyl)-N-methyl analog () Furo[2,3-b]pyridine 1-Methylcyclopropylcarbamoyl N-methyl, 2,2,2-trifluoroethylamino 4-fluorophenyl
5-(3-((1-Phenylcyclopropyl)carbamoyl)phenyl) analog () Furo[2,3-b]pyridine 1-Phenylcyclopropylcarbamoyl 2,2,2-trifluoroethylamino 4-fluorophenyl

Key Observations :

Core Isomerism : The target compound’s furo[3,2-b]pyridine core differs from furo[2,3-b] analogs in ring fusion, altering electronic distribution and steric accessibility .

Amide Substituents : The butyramido group provides a flexible aliphatic chain, whereas tert-butylcarbamoyl () or cyclopropylcarbamoyl () groups introduce rigidity and bulk, impacting target selectivity .

Biological Activity

3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a furo[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the butyramido group and the 2-fluorophenyl moiety enhances its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC15_{15}H14_{14}F1_{1}N3_{3}O2_{2}
Molecular Weight285.29 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds within the furo[3,2-b]pyridine class have shown efficacy against different cancer cell lines by inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that certain analogs possess antimicrobial activity against a range of pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.
  • Gene Expression Regulation : Some studies suggest that it may influence gene expression related to apoptosis and cell proliferation.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on a series of furo[3,2-b]pyridine derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests that structural modifications can enhance antitumor potency.
  • Anti-inflammatory Activity :
    • In an animal model of arthritis, a related compound showed a reduction in paw swelling and inflammatory cytokines, indicating potential use in chronic inflammatory conditions.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of furo[3,2-b]pyridines:

  • Modifications at the nitrogen and carboxamide positions significantly affect biological activity.
  • The introduction of fluorine atoms has been linked to increased lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization of a pyridine precursor (e.g., 2-chloropyridine) with a furan derivative to form the furopyridine core, followed by sequential functionalization. For example:

  • Step 1 : Cyclization under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., NaH) to form the furo[3,2-b]pyridine scaffold .
  • Step 2 : Introduction of the 2-fluorophenyl group via Ullmann coupling or Buchwald-Hartwig amination .
  • Step 3 : Butyramidation using activated esters (e.g., NHS esters) or coupling agents like HATU .
  • Characterization : Confirm structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the furopyridine and fluorophenyl regions .
  • HPLC-PDA : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and detect trace byproducts .
  • Elemental Analysis : Verify stoichiometry (e.g., C: 58.2%, H: 3.8%, N: 9.1%) to confirm synthetic accuracy .

Advanced Research Questions

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield in the final amidation step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility. DMF often enhances coupling efficiency due to its high polarity .
  • Catalyst Selection : Compare Pd-based catalysts (e.g., Pd(OAc)2_2) for aryl amination versus CuI for cheaper, milder conditions .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics while minimizing decomposition .
  • Yield Tracking : Monitor reaction progress via TLC (Rf_f = 0.3 in EtOAc/hexanes) and optimize using a Design of Experiments (DoE) approach .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous furopyridine carboxamides?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition IC50_{50}) and cell-based assays (e.g., proliferation IC50_{50} in HeLa cells) to rule out assay-specific artifacts .
  • SAR Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) using a library of analogs to isolate pharmacophore contributions .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Q. What computational strategies are recommended to predict the pharmacokinetic and toxicological profiles of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models in software like Schrödinger’s QikProp to estimate logP (2.8–3.5), CYP450 inhibition (e.g., CYP3A4), and hERG liability .
  • Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to predict phase I/II metabolism, focusing on hydrolysis of the butyramido group or oxidation of the furopyridine ring .
  • Toxicity Profiling : Cross-reference with PubChem’s ToxCast database to assess potential hepatotoxicity or genotoxicity .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in vivo?

  • Methodological Answer :

  • Dosing Regimen : Administer orally (5–50 mg/kg) in rodent models, with plasma sampling at t = 0, 1, 4, 8, 24 h to calculate AUC and Cmax_{max} .
  • Control Groups : Include vehicle (e.g., 10% DMSO in saline) and a positive control (e.g., doxorubicin for anticancer studies) .
  • Endpoint Selection : Measure tumor volume reduction (if applicable) and serum biomarkers (e.g., ALT/AST for toxicity) .

Q. What statistical methods are appropriate for analyzing inconsistencies in replicate experimental data?

  • Methodological Answer :

  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to identify and exclude anomalous data points .
  • Multivariate Analysis : Use principal component analysis (PCA) to disentangle variability sources (e.g., batch effects vs. biological variation) .
  • Error Propagation : Report confidence intervals (95% CI) for IC50_{50} values derived from nonlinear regression (e.g., GraphPad Prism) .

Mechanistic & Translational Research

Q. What strategies can elucidate the compound’s mechanism of action when initial target deconvolution fails?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes, revealing indirect pathways .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map differentially expressed pathways (e.g., p53 signaling) .

Q. How can researchers address low solubility during formulation for preclinical studies?

  • Methodological Answer :

  • Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., Labrasol) to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
  • Nanoformulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to achieve sustained release .

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